Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a tetrafluorophenoxy group, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.
Introduction of the tetrafluorophenoxy group: This step involves the reaction of the benzothiophene core with a tetrafluorophenol derivative under suitable conditions, often using a coupling reagent.
Acetylation and esterification: The final steps involve acetylation of the amino group and esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrafluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The tetrafluorophenoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The benzothiophene core may interact with cellular components, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the tetrafluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15F4NO4S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H15F4NO4S/c1-26-18(25)13-8-4-2-3-5-11(8)28-17(13)23-12(24)7-27-16-14(21)9(19)6-10(20)15(16)22/h6H,2-5,7H2,1H3,(H,23,24) |
InChI Key |
DMMBFOXXKUZXLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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